2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, amines). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure and may exhibit comparable biological activities.
1,2,4-Triazolo[4,3-b]tetrazines: These compounds also belong to the triazolo family and have been studied for their energetic and biological properties.
Uniqueness
2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N4OS2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-6,6-dimethyl-9-thiophen-2-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H20N4OS2/c1-4-23-16-19-15-18-10-8-17(2,3)9-11(22)13(10)14(21(15)20-16)12-6-5-7-24-12/h5-7,14H,4,8-9H2,1-3H3,(H,18,19,20) |
InChI Key |
UTEFHJHKKGWFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CS4 |
Origin of Product |
United States |
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